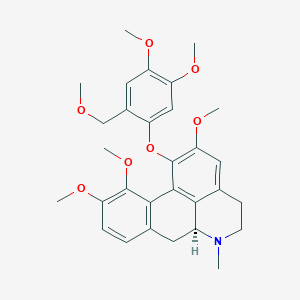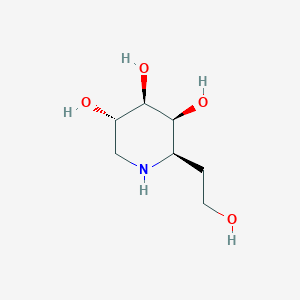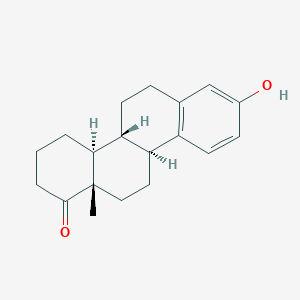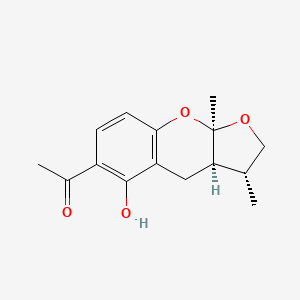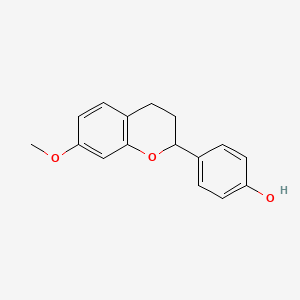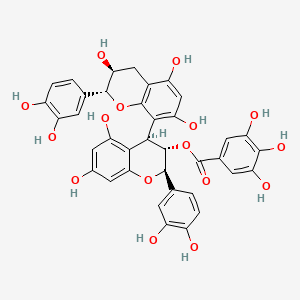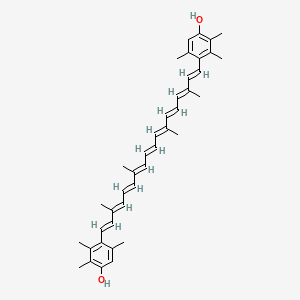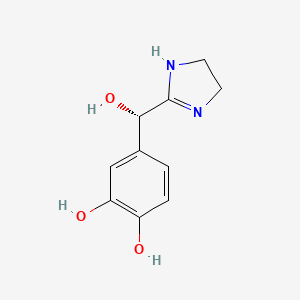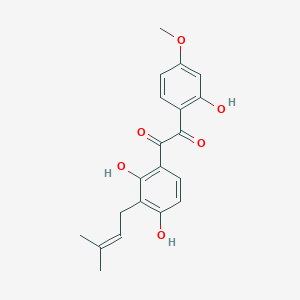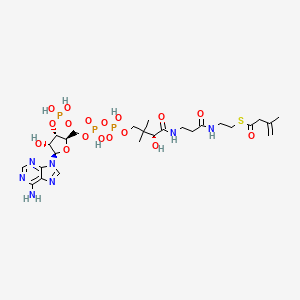
3-methylbut-3-enoyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methylbut-3-enoyl-CoA is a hydroxy fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 3-methylbut-3-enoic acid. It is a short-chain fatty acyl-CoA, a methyl-branched fatty acyl-CoA and a monounsaturated fatty acyl-CoA. It derives from a coenzyme A.
Aplicaciones Científicas De Investigación
Enzymatic Interactions and Mechanisms
3-Methylbut-3-enoyl-CoA is involved in various enzymatic processes. Research shows that enzymes such as enoyl-CoA hydratase interact with thiol esters like 3-methylbut-3-enoyl-CoA. This interaction is crucial in understanding the enzyme-catalyzed elimination and hydration processes in metabolic pathways. The stereospecificity of these enzymatic reactions is significant for metabolic accuracy and efficiency (D’Ordine et al., 1994).
Structural and Biochemical Studies
Research into the structure and function of enzymes interacting with compounds like 3-methylbut-3-enoyl-CoA has provided insights into enzyme mechanisms. For instance, studies on the stereochemistry of enoyl-CoA hydratase reveal intricate details about how these enzymes process thiolesters, which are crucial for understanding fatty acid metabolism and related biochemical pathways (Wu et al., 2000).
Metabolic Pathways and Disease
3-Methylbut-3-enoyl-CoA is also significant in the study of metabolic disorders. For instance, mutations in enzymes processing compounds like 3-methylbut-3-enoyl-CoA can lead to metabolic diseases, as observed in the study of 3-methylglutaconic aciduria. Understanding these mutations is crucial for developing therapeutic strategies (Ly et al., 2003).
Implications in Fatty Acid Metabolism
The role of 3-methylbut-3-enoyl-CoA in fatty acid metabolism is highlighted in studies examining the enzymes of the β-oxidation pathway. These studies contribute to a deeper understanding of energy metabolism and the biochemical pathways involved in the breakdown of fatty acids (Uchida et al., 1992).
Enzyme Functionality and Specificity
Further research has focused on the functionality and specificity of enzymes like enoyl-CoA hydratase in relation to compounds such as 3-methylbut-3-enoyl-CoA. This research is vital for understanding the precise mechanisms by which enzymes act on specific substrates and their implications in broader metabolic contexts (Willadsen & Eggerer, 1975).
Propiedades
Nombre del producto |
3-methylbut-3-enoyl-CoA |
|---|---|
Fórmula molecular |
C26H42N7O17P3S |
Peso molecular |
849.6 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-methylbut-3-enethioate |
InChI |
InChI=1S/C26H42N7O17P3S/c1-14(2)9-17(35)54-8-7-28-16(34)5-6-29-24(38)21(37)26(3,4)11-47-53(44,45)50-52(42,43)46-10-15-20(49-51(39,40)41)19(36)25(48-15)33-13-32-18-22(27)30-12-31-23(18)33/h12-13,15,19-21,25,36-37H,1,5-11H2,2-4H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t15-,19-,20-,21+,25-/m1/s1 |
Clave InChI |
JBMJJWIKMZYESJ-ZMHDXICWSA-N |
SMILES isomérico |
CC(=C)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
CC(=C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canónico |
CC(=C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



